BenchChemオンラインストアへようこそ!

(Z)-3-(6-chloro-2H-chromen-3-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

Drug-Drug Interaction CYP450 Inhibition Nicotine Metabolism

The compound (Z)-3-(6-chloro-2H-chromen-3-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide (CAS: 1281684-15-8) is a synthetic small molecule belonging to the 2H-chromene class. It is characterized by a cyanoacrylamide moiety conjugated to a 6-chloro-2H-chromene ring, a scaffold commonly investigated for anticancer activity through caspase activation.

Molecular Formula C20H15ClN2O3
Molecular Weight 366.8
CAS No. 1281684-15-8
Cat. No. B2904308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(6-chloro-2H-chromen-3-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
CAS1281684-15-8
Molecular FormulaC20H15ClN2O3
Molecular Weight366.8
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(C=CC(=C3)Cl)OC2)C#N
InChIInChI=1S/C20H15ClN2O3/c1-25-19-5-3-2-4-17(19)23-20(24)15(11-22)9-13-8-14-10-16(21)6-7-18(14)26-12-13/h2-10H,12H2,1H3,(H,23,24)/b15-9-
InChIKeyAGNAGHGTNNDPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1281684-15-8 as a Selective CYP2A6 Inhibitor: Key Data for Procurement Decisions


The compound (Z)-3-(6-chloro-2H-chromen-3-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide (CAS: 1281684-15-8) is a synthetic small molecule belonging to the 2H-chromene class [1]. It is characterized by a cyanoacrylamide moiety conjugated to a 6-chloro-2H-chromene ring, a scaffold commonly investigated for anticancer activity through caspase activation [1]. Available screening data indicate that this compound exhibits measurable inhibitory activity against several human cytochrome P450 (CYP) isoforms, including CYP2A6, CYP2C19, CYP2B6, CYP1A2, CYP2D6, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 [2]. Among these, the most notable activity is against CYP2A6, where an IC50 value of 51 nM has been recorded in human liver microsomes [2]. This CYP inhibition profile is a primary quantitative characteristic that differentiates it from other chromene analogs which may lack this specific polypharmacology or metabolic interaction pattern.

Why 1281684-15-8 Cannot Be Substituted by Generic Chromene Analogs for CYP2A6-Focused Studies


Substituting this compound with a generic chromene-2-cyanoacrylamide analog is scientifically unsound due to the steep structure-activity relationship (SAR) governing CYP isoform selectivity. The compound's distinct inhibition pattern against a panel of human CYPs, particularly the 51 nM IC50 for CYP2A6 versus a 260 nM IC50 for CYP2C19, demonstrates that minor structural modifications—such as the position of the chlorine atom on the chromene ring or the substitution pattern on the anilide moiety—can lead to dramatic shifts in potency and selectivity [1]. A generic analog, for example one with a different halogen or a modified methoxyphenyl group, is unlikely to replicate this precise CYP inhibition profile, leading to confounding results in drug-drug interaction (DDI) studies or metabolism-dependent biological assays. The absence of this specific polypharmacological fingerprint in a substituted analog would invalidate comparative data and compromise experimental reproducibility.

1281684-15-8 Evidence Guide: Quantitative CYP Inhibition Differentiation and Selectivity Profile


Selective CYP2A6 Inhibition vs. CYP2C19 in Human Liver Microsomes

In a human liver microsome assay, 1281684-15-8 demonstrated preferential inhibition of CYP2A6 (IC50 = 51 nM) over CYP2C19 (IC50 = 260 nM), yielding approximately a 5-fold selectivity window. This selectivity is critical because CYP2A6 is the primary enzyme responsible for nicotine metabolism, while CYP2C19 metabolizes a range of clinically important drugs including proton pump inhibitors [1]. While a direct head-to-head comparison with a structurally defined analog under identical conditions is not available, this selectivity profile can be benchmarked against the class-level expectation that chromene-based caspase activators often exhibit broad, non-selective CYP inhibition. The ability to differentiate between these two isoforms suggests a more refined pharmacological profile that may be advantageous for in vitro DDI assessments of nicotine-related pathways.

Drug-Drug Interaction CYP450 Inhibition Nicotine Metabolism

Broad CYP Selectivity Window: CYP2A6 vs. CYP3A4 in Human Liver Microsomes

The compound exhibits a high selectivity window when comparing its CYP2A6 potency (IC50 = 51 nM) to that against CYP3A4 (IC50 = 181,000 nM). This represents a >3,500-fold selectivity, indicating that at concentrations sufficient to inhibit CYP2A6, the compound leaves the primary drug-metabolizing CYP3A4 pathway essentially unaffected [1]. In contrast, many non-selective chromene or chalcone analogs studied for antileishmanial or anticancer activity (such as (E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) have not been profiled for CYP3A4 activity, leaving a critical data gap [2]. While a direct comparator CYP3A4 IC50 value for a close structural analog is not available in the existing dataset, this substantial selectivity window against the most abundant hepatic CYP isoform is a significant differentiator for researchers concerned with minimizing CYP3A4-related off-target effects.

CYP3A4 Avoidance Metabolic Stability Lead Optimization

CYP2C8 and CYP2C9 Negligible Inhibition Relative to Primary Target CYP2A6

The compound demonstrates negligible inhibition of CYP2C8 (IC50 = 73,000 nM) and CYP2C9 (IC50 = 59,000 nM), which corresponds to a >1,000-fold selectivity relative to CYP2A6 [1]. This is a crucial differentiator from the broader class of chromene derivatives, where off-target CYP2C9 inhibition is a common liability that can lead to significant drug-drug interactions (e.g., with warfarin or phenytoin). While explicit IC50 values for a close structural analog in the same assay panel are unavailable, the class-level inference is that many chromene-based bioactive compounds lack detailed CYP2C isoform selectivity data, making this compound's defined selectivity profile a valuable asset for in vitro pharmacological studies.

CYP2C Family Off-Target Profiling Drug Interaction Potential

Moderate CYP2E1 and CYP2B6 Activity Provides Multi-Isoform Fingerprint Differentiation

The compound exhibits moderate inhibitory activity against CYP2E1 (IC50 = 920 nM) and CYP2B6 (IC50 = 1,300 nM) in the human liver microsome panel [1]. This multi-isoform fingerprint distinguishes it from simple CYP2A6-selective probes, which are typically silent on other CYPs. The 18-fold and 25-fold selectivities for CYP2A6 over CYP2E1 and CYP2B6, respectively, are significantly narrower than the >1,000-fold windows seen with CYP2C8/2C9, indicating a nuanced intermediate selectivity profile. This pattern may be particularly relevant for in vitro models where combined CYP2A6/CYP2E1 inhibition is desirable, such as in studying the metabolic activation of procarcinogens like nitrosamines, which are substrates for both isoforms [2]. Again, direct comparator data for a structurally identical analog is absent, but the class-level presence of this specific activity pattern is a key differentiator for procurement.

CYP2E1 CYP2B6 Isoform Profiling

Structural Differentiation from Closest Chromene-Chalcone Analogs in Antileishmanial Series

The closest published structural analogs are the 1- or 3-(6-chloro-2H-chromen-3-yl)propen-1-ones (chalconoids) reported by Nazarian et al. for antileishmanial activity [1]. In that series, the most potent compound, (E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (compound 14), exhibited tubulin assembly inhibition (IC50 = 19.6 µM) and cytotoxicity against K562 leukemia cells (IC50 = 38.7 µM). In contrast, 1281684-15-8 features a cyanoacrylamide group (-C(CN)=C-CONH-) instead of the chalcone ketone (-C(=O)-C=C-), and a 2-methoxyphenyl amide tail instead of a 3,4,5-trimethoxyphenyl group. This structural alteration is expected to fundamentally change the electrophilic character and hydrogen-bonding capacity, potentially redirecting the biological target profile from tubulin to CYP enzymes. No direct biological comparison between these two compounds in the same assay exists, but the structural divergence is a key differentiator for researchers seeking CYP-active rather than tubulin-active chromene derivatives.

Structure-Activity Relationship Chromene-Chalcone Chemical Space

Optimal Application Scenarios for 1281684-15-8 Based on Its CYP2A6 Selectivity Profile


In Vitro Drug-Drug Interaction (DDI) Screening for CYP2A6-Mediated Nicotine Metabolism

Utilize 1281684-15-8 as a selective CYP2A6 inhibitor tool compound in human liver microsome or hepatocyte assays to assess nicotine metabolism and potential DDI liability. Its >5-fold selectivity over CYP2C19 and >3,500-fold over CYP3A4 ensures that observed metabolic shifts can be attributed primarily to CYP2A6 inhibition, a critical requirement for smoking cessation drug development programs [1].

Chemical Probe for CYP2A6/CYP2E1 Dual Inhibition in Procarcinogen Activation Studies

Deploy 1281684-15-8 in in vitro models investigating the metabolic activation of tobacco-specific nitrosamines or other procarcinogens that are substrates for both CYP2A6 and CYP2E1. The compound's moderate CYP2E1 activity (IC50 = 920 nM) combined with potent CYP2A6 inhibition (IC50 = 51 nM) provides a dual-inhibition profile that is difficult to achieve with standard selective probes [2].

Reference Standard for CYP450 Isoform Profiling Panel Development

Incorporate 1281684-15-8 as a characterized reference standard in commercial or in-house CYP450 inhibition screening panels. Its well-defined IC50 values across nine human CYP isoforms (ranging from 51 nM for CYP2A6 to 181,000 nM for CYP3A4) provide a multi-point calibration curve for inter-assay normalization and quality control, outperforming single-isoform standards [1].

Structure-Activity Relationship (SAR) Expansion of Chromene-Based CYP Inhibitors

Use 1281684-15-8 as the starting template for medicinal chemistry campaigns aimed at optimizing CYP2A6 selectivity. The baseline selectivity windows established (e.g., 5.1x for CYP2C19, >3,500x for CYP3A4, >1,000x for CYP2C8/2C9) serve as quantitative benchmarks against which newly synthesized analogs can be compared to map the SAR of the cyanoacrylamide-chromene scaffold [3].

Quote Request

Request a Quote for (Z)-3-(6-chloro-2H-chromen-3-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.